molecular formula C17H18N2O4 B188346 Dimethyl 5,5'-methylenedianthranilate CAS No. 31383-81-0

Dimethyl 5,5'-methylenedianthranilate

Cat. No. B188346
CAS RN: 31383-81-0
M. Wt: 314.34 g/mol
InChI Key: XEZPSTVEIZNGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5,5'-methylenedianthranilate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science. It is a yellowish crystalline powder that is soluble in organic solvents and has a characteristic odor.

Scientific Research Applications

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), a related compound, has been studied for its neuroprotective effects. It can suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons. This suppression is rapid and reversible, making it a potential treatment for excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Effects on Cellular Processes and Epigenetic Landscape

DMSO has been found to induce significant changes in human cellular processes and the epigenetic landscape. Its impact on transcriptomes, proteomes, and DNA methylation profiles of 3D cardiac and hepatic microtissues was significant, suggesting that DMSO is not inert and its use, especially in cryopreservation and in vitro assays, should be reconsidered (Verheijen et al., 2019).

Applications in Organic Synthesis

Dimethyl 2,5-dimethyl-2-hexenedioate, a compound closely related to dimethyl 5,5'-methylenedianthranilate, has been synthesized via highly selective tail-to-tail dimerization of methyl methacrylate. This process, mediated by an N-heterocyclic carbene catalyst, showcases the potential for organocatalytic applications in organic synthesis (Matsuoka et al., 2011).

properties

CAS RN

31383-81-0

Product Name

Dimethyl 5,5'-methylenedianthranilate

Molecular Formula

C17H18N2O4

Molecular Weight

314.34 g/mol

IUPAC Name

methyl 2-amino-5-[(4-amino-3-methoxycarbonylphenyl)methyl]benzoate

InChI

InChI=1S/C17H18N2O4/c1-22-16(20)12-8-10(3-5-14(12)18)7-11-4-6-15(19)13(9-11)17(21)23-2/h3-6,8-9H,7,18-19H2,1-2H3

InChI Key

XEZPSTVEIZNGRR-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OC)N

Other CAS RN

31383-81-0

Pictograms

Irritant

synonyms

4,4'-methylene bis(2-carbomethoxyaniline)
methylene bis(methylanthranilate)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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